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Introduction

Iptacopan, marketed under the brand name Fabhalta®, is a first-in-class, orally administered
inhibitor of complement Factor B, a key component of the alternative complement pathway.[1]
[2][3] Developed by Novartis, it represents a significant advancement in the treatment of
complement-mediated diseases.[1] As of late 2025, Iptacopan has received FDA approval for
the treatment of adults with Paroxysmal Nocturnal Hemoglobinuria (PNH), to reduce proteinuria
in adults with primary Immunoglobulin A Nephropathy (IgAN), and for the treatment of adults
with C3 Glomerulopathy (C3G).[3][4][5][6] Its targeted mechanism addresses the underlying
drivers of these rare and debilitating conditions.[4][7]

Core Intellectual Property and Patent Landscape

Novartis AG is the primary assignee for patents covering Iptacopan, securing its intellectual
property for various therapeutic applications. Key patents protect the compound's chemical
structure, formulation, and methods of use in treating specific complement-mediated disorders.

Key Patent Filings:
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e US9682968: This patent is a significant component of Iptacopan's intellectual property
portfolio.[8]

e US20240238266A1: This patent application specifically covers the use of Iptacopan for the
treatment of atypical hemolytic uremic syndrome (aHUS), indicating an expansion of its
potential therapeutic applications.[9]

e |IL314494A: This international patent application details the use of Iptacopan for treating
lupus nephritis, further broadening the scope of its IP protection.[10]

The initial FDA approval for Fabhalta® (Iptacopan Hydrochloride) was granted on December 5,
2023.[3][11] Novartis continues to explore Iptacopan's therapeutic potential in other
complement-mediated diseases, including immune complex membranoproliferative
glomerulonephritis (IC-MPGN) and lupus nephritis, with ongoing clinical trials and patent filings
to protect these future indications.[6][12]

Mechanism of Action

Iptacopan functions as a highly potent and selective inhibitor of Factor B, an essential protease
in the alternative complement pathway.[2][13] The alternative pathway is a critical amplification
loop for the entire complement system.[2]

In pathological conditions, overactivation of this pathway leads to tissue damage. Iptacopan
binds directly to the protease domain of Factor B, stabilizing it in an inactive state.[13] This
action prevents Factor B from binding with C3b to form the C3bB complex, thereby blocking its
subsequent cleavage by Factor D into the active C3 convertase (C3bBb).[2]

By inhibiting the formation of the alternative pathway C3 convertase, Iptacopan effectively halts
the central amplification loop of the complement cascade. This upstream inhibition controls
both C3b-mediated opsonization, which leads to extravascular hemolysis (EVH) in PNH, and
the downstream formation of the membrane attack complex (MAC), which causes intravascular
hemolysis (IVH).[1][7][14] This dual action is a key differentiator from C5 inhibitors, which only
block the terminal pathway.[13]
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Mechanism of Action of Iptacopan in the Alternative Complement Pathway.
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Clinical Efficacy Data

Iptacopan has demonstrated significant efficacy across multiple clinical trials in different

indications.

Table 1: Efficacy of Iptacopan in Paroxysmal Nocturnal Hemoglobinuria (PNH)

. Patient Primary L
Trial Name . : Result Citation
Population Endpoint
Hemoglobin
increase of 22
92.2% of
g/dL from .
APPOINT-PNH Complement- . patients met
o . baseline . [15]
(NCT04820530) inhibitor-naive . the primary
without .
. endpoint.
transfusions at
24 weeks
Superiority in
) i Iptacopan
Anti-C5 treated hemoglobin
APPL-PNH ) ] ] demonstrated
with residual improvement o [14][15]
(NCT04558918) ) ] superiority over
anemia over anti-C5 )
anti-C5 therapy.
therapy

| Phase Ill Pooled | Adults with PNH | Sustained hemoglobin improvement without transfusions

| 82.3% and 77.5% of patients in respective studies showed sustained improvement. |[8][14] |

Table 2: Efficacy of Iptacopan in IgA Nephropathy (IgAN)

. Patient Primary L
Trial Name . ) Result Citation
Population Endpoint
38.3%
] Proteinuria reduction in
APPLAUSE- Adults with . L
. reduction proteinuria
IgAN IgAN at risk of [16]
. (UPCR) at 9 compared to
(NCT04578834) progression
months placebo
(p<0.0001).
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| APPLAUSE-IgAN (NCT04578834) | Adults with IgAN at risk of progression | Annualized total
eGFR slope over 24 months | Statistically significant and clinically meaningful superiority
compared to placebo. |[6] |

Table 3: Efficacy of Iptacopan in C3 Glomerulopathy (C3G)

. Patient Primary L
Trial Name . ) Result Citation
Population Endpoint
L 35.1%
Proteinuria . .
. . reduction in
APPEAR-C3G Adults with reduction L
proteinuria [51[17]
(NCT04817618) C3G (UPCR) at 6
compared to
months

placebo.

| Phase 2 (NCT03832114) | Adults with native kidney C3G | Proteinuria reduction (UPCR) at 12
weeks | 45% decrease in UPCR levels from baseline (p=0.0003). |[18] |

Key Experimental Protocols

The clinical development of Iptacopan has been supported by robust, well-designed clinical
trials. Below are the methodologies for two pivotal Phase Il studies.

APPLAUSE-IgAN (NCT04578834) for IgA Nephropathy

o Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group
Phase Il study.[16]

o Participants: Adult patients with primary IgA nephropathy at risk of rapid disease progression,
generally defined as a urine protein-to-creatinine ratio (UPCR) =1.5 g/g.[6][19]

« Intervention: Patients were randomized to receive either Iptacopan (200 mg, twice daily) or a
matching placebo.[12] All patients continued to receive supportive care, consisting of a
stable, maximally-tolerated dose of a renin-angiotensin system (RAS) inhibitor, with or
without a stable dose of an SGLT2 inhibitor.[6]

e Primary Endpoints:
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o Interim Analysis: Change in proteinuria (measured by UPCR) from baseline at 9 months.
[6][16]

o Final Analysis: The annualized total slope of the estimated glomerular filtration rate
(eGFR) over 24 months.[6]

o Key Assessments: Efficacy was primarily assessed through 24-hour urine collections for
protein and creatinine, and serum creatinine for eGFR calculation. Safety was monitored
through adverse event reporting and laboratory assessments.

APPEAR-C3G (NCT04817618) for C3 Glomerulopathy

» Study Design: A Phase Ill, multicenter, randomized, double-blind, parallel-group, placebo-
controlled study.[17]

 Participants: Adult patients with biopsy-proven C3G.

« Intervention: Patients were randomized to receive twice-daily oral Iptacopan or a placebo, in
addition to supportive care.

e Primary Endpoint: The primary objective was to evaluate the efficacy of Iptacopan compared
to placebo in reducing proteinuria from baseline at 6 months.[17]

o Key Assessments: The primary efficacy variable was the change in UPCR. Kidney function
was monitored via eGFR. Safety and tolerability were assessed throughout the study.[17][20]
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Generalized Workflow for Iptacopan Phase Il Clinical Trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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